molecular formula C13H12Cl2N2O2 B7890824 ethyl 5-[(2,6-dichlorophenyl)methyl]-1H-pyrazole-4-carboxylate

ethyl 5-[(2,6-dichlorophenyl)methyl]-1H-pyrazole-4-carboxylate

Cat. No.: B7890824
M. Wt: 299.15 g/mol
InChI Key: PDZRZKAGZQZYHC-UHFFFAOYSA-N
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Description

Ethyl 5-[(2,6-dichlorophenyl)methyl]-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group at the 4-position and a 2,6-dichlorophenylmethyl group at the 5-position. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(2,6-dichlorophenyl)methyl]-1H-pyrazole-4-carboxylate typically involves the reaction of 2,6-dichlorobenzyl chloride with ethyl 1H-pyrazole-4-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(2,6-dichlorophenyl)methyl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitrating agents (HNO3) or halogenating agents (Cl2, Br2).

Major Products Formed

    Oxidation: Pyrazole-4-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5-[(2,6-dichlorophenyl)methyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby exhibiting anti-inflammatory properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 5-[(2,6-dichlorophenyl)methyl]-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:

    Ethyl 1H-pyrazole-4-carboxylate: Lacks the dichlorophenylmethyl group, resulting in different biological activities.

    2,6-Dichlorobenzyl chloride: Used as a starting material in the synthesis, but lacks the pyrazole ring.

    Pyrazole-4-carboxylic acid: Similar core structure but different functional groups, leading to varied chemical reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds.

Properties

IUPAC Name

ethyl 5-[(2,6-dichlorophenyl)methyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2/c1-2-19-13(18)9-7-16-17-12(9)6-8-10(14)4-3-5-11(8)15/h3-5,7H,2,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZRZKAGZQZYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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